molecular formula C8H10N2O B2864652 2,3-Dihydro-1-benzofuran-3-ylhydrazine CAS No. 1314956-14-3

2,3-Dihydro-1-benzofuran-3-ylhydrazine

Cat. No.: B2864652
CAS No.: 1314956-14-3
M. Wt: 150.181
InChI Key: JCYMXDQDBXINML-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-3-ylhydrazine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a benzofuran scaffold, a structure prevalent in many biologically active molecules. The 2,3-dihydrobenzofuran core is known for its applications as a building block in pharmaceutical development . The hydrazine functional group makes this compound a valuable precursor for the synthesis of various heterocycles, including pyrazoles and other nitrogen-containing derivatives, which are crucial scaffolds in drug discovery. Researchers utilize this compound in the exploration of new therapeutic agents. As a key intermediate, it can be used to develop potential agonists or modulators for biological targets. Related scientific literature has highlighted the optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids, which led to the discovery of G protein-coupled receptor 40 (GPR40) agonists with glucose-dependent insulinotropic effects, underscoring the therapeutic potential of this chemical class . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use. Researchers should handle all chemicals with appropriate safety precautions. Refer to the material safety data sheet (SDS) before use.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-10-7-5-11-8-4-2-1-3-6(7)8/h1-4,7,10H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYMXDQDBXINML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-3-ylhydrazine typically involves the reaction of 2,3-dihydrobenzofuran with hydrazine. One common method includes the use of salicyl N-phosphonyl imines and bromo malonates in the presence of a catalyst such as Cs2CO3. This reaction proceeds through a domino annulation process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 2,3-Dihydro-1-benzofuran-3-ylhydrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as group-assisted purification (GAP) can be employed to simplify the separation process and reduce product loss .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-3-ylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-3-ylhydrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Properties
2,3-Dihydro-1-benzofuran-3-ylhydrazine Dihydrobenzofuran + hydrazine Hydrazine, aromatic ether Not explicitly reported Intermediate for hydrazone formation
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine + hydrazine Hydrazine, sulfone, nitrile ~401.88 (calculated) Anticancer/antimicrobial research
2-[6-[[3-(2-methylnaphthalen-1-yl)phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid Dihydrobenzofuran + acetic acid Ether, carboxylic acid 424.49 Potential anti-inflammatory activity
N,N'-Methylenebisacrylamide Acrylamide dimer Bis-acrylamide 154.17 Crosslinking agent in polymers

Key Observations :

  • The hydrazine group in 2,3-Dihydro-1-benzofuran-3-ylhydrazine enables reactivity with carbonyl compounds (e.g., aldehydes), akin to the benzodithiazine derivative in , which forms hydrazones for biological screening .
  • Substituents on the aromatic ring (e.g., chloro, cyano, or acetic acid groups) significantly alter solubility and bioactivity.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Hydrazine-containing compounds (e.g., ) show characteristic C=N stretches near 1605 cm⁻¹ and sulfone peaks at 1330–1160 cm⁻¹, whereas dihydrobenzofuran derivatives may exhibit C-O-C stretches around 1250 cm⁻¹ .
  • NMR Data : The benzodithiazine derivative in displays a singlet for N-CH3 at δ 3.69 ppm, while dihydrobenzofuran analogs () would show distinct aromatic proton splitting patterns due to ring substitution .

Q & A

Q. How can researchers optimize solvent systems for recrystallizing 2,3-Dihydro-1-benzofuran-3-ylhydrazine?

  • Methodological Answer : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. Ethanol/water (7:3 v/v) typically achieves >95% recovery due to balanced polarity .

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